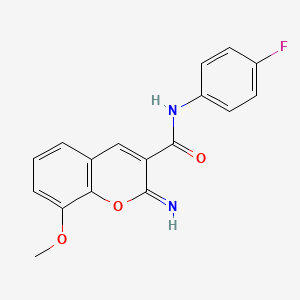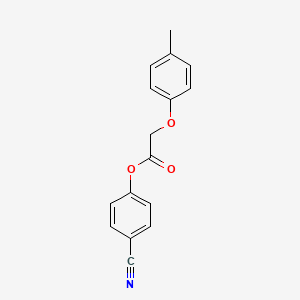
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide” is a complex organic compound. It contains a fluorophenyl group, an imino group, a methoxy group, a chromene group, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, including the formation of the chromene ring, the introduction of the fluorophenyl group, and the formation of the carboxamide group. The synthesis of similar compounds often involves condensation reactions, nucleophilic substitutions, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to determine the molecular structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the imino group might be involved in condensation reactions, the fluorophenyl group might undergo electrophilic aromatic substitution, and the carboxamide group might participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties might include its solubility, melting point, boiling point, and spectral properties .科学的研究の応用
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential therapeutic uses in a variety of diseases and conditions. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been studied for its potential to protect against oxidative stress and to reduce the risk of cardiovascular disease. Furthermore, it has been investigated for its potential to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act on multiple pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor involved in inflammation and cell survival. Finally, it has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cancer cell growth. In addition, it has been found to protect against oxidative stress and to reduce the risk of cardiovascular disease. Furthermore, it has been found to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
The use of N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is a relatively small molecule, making it easier to synthesize and manipulate in the lab. In addition, it has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, there are a few limitations to using this compound in laboratory experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, making it difficult to predict how it will interact with other compounds. In addition, the synthesis of this compound is a complex process, making it difficult to scale up for larger experiments.
将来の方向性
There are a number of potential future directions for N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide research. One potential direction is to further investigate the mechanism of action of this compound and to explore the potential therapeutic uses of the compound. In addition, further research could be conducted to explore the potential of this compound to reduce the risk of cardiovascular disease and neurodegenerative diseases. Furthermore, further research could be conducted to explore the potential of this compound to protect against oxidative stress and to reduce inflammation. Finally, further research could be conducted to explore the potential of this compound to reduce cancer cell growth.
合成法
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be synthesized from 4-fluorobenzaldehyde and 2-imino-8-methoxy-2H-chromene-3-carboxamide in a three-step process. First, 4-fluorobenzaldehyde is reacted with potassium hydroxide to form 4-fluorobenzoic acid. The 4-fluorobenzoic acid is then reacted with 2-imino-8-methoxy-2H-chromene-3-carboxamide to form the intermediate product. Finally, the intermediate product is reacted with hydrochloric acid to form this compound. This synthesis method has been used in a number of studies and has been proven to be a reliable method for producing this compound.
Safety and Hazards
特性
IUPAC Name |
N-(4-fluorophenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-4-2-3-10-9-13(16(19)23-15(10)14)17(21)20-12-7-5-11(18)6-8-12/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHHARUMKVMEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6579120.png)
![1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea](/img/structure/B6579127.png)
![3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B6579135.png)
![2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6579147.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)
![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B6579165.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6579170.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6579194.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6579198.png)
![(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6579216.png)
